molecular formula C19H20N2OS B460311 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 445384-18-9

2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B460311
CAS RN: 445384-18-9
M. Wt: 324.4g/mol
InChI Key: YZGIUAYYTRZPOO-UHFFFAOYSA-N
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Description

The compound “2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a cyclohepta group, which is a seven-membered carbon ring. The molecule also contains a methoxybenzyl group and a sulfanyl group attached to the cyclohepta ring, and a carbonitrile group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the cyclohepta ring is likely to be non-planar due to ring strain. The methoxybenzyl and sulfanyl groups are electron-donating groups, while the carbonitrile group is an electron-withdrawing group .


Physical And Chemical Properties Analysis

Based on the search results, the molecular weight of this compound is 324.440, and its density is approximately 1.2±0.1 g/cm3. The boiling point is 477.7±45.0 °C at 760 mmHg .

Safety and Hazards

Without specific safety data or MSDS information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .

properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-22-18-10-6-5-8-15(18)13-23-19-16(12-20)11-14-7-3-2-4-9-17(14)21-19/h5-6,8,10-11H,2-4,7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGIUAYYTRZPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=C(C=C3CCCCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

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